(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino acid precursor. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The trifluoromethoxybenzyl group can then be introduced through a nucleophilic substitution reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethoxybenzyl group can enhance binding affinity and selectivity, while the Boc protecting group can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- (S)-N-(tert-Butoxycarbonyl)leucine
- (S)-N-(tert-Butoxycarbonyl)phenylalanine
- (S)-N-(tert-Butoxycarbonyl)valine
Uniqueness
What sets (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-(trifluoromethoxy)benzyl)propanoic acid apart from these similar compounds is the presence of the trifluoromethoxybenzyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and binding interactions, making it particularly valuable in drug discovery and development.
Properties
Molecular Formula |
C16H20F3NO5 |
---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)7-10-5-4-6-12(8-10)24-16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 |
InChI Key |
ZPTVPMSGLLQCPI-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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